molecular formula C15H17N5O3S B2614201 (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251546-03-8

(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2614201
CAS No.: 1251546-03-8
M. Wt: 347.39
InChI Key: XPXGDUYBQBIGJW-UHFFFAOYSA-N
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Description

The compound (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities and are being explored in the field of medicinal chemistry . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .


Synthesis Analysis

The synthesis of these compounds involves the design and preparation of libraries of novel heterocyclic compounds with potential biological activities . The specific synthesis process of This compound is not explicitly mentioned in the available sources.

Scientific Research Applications

Synthetic Chemistry Innovations

Research in synthetic chemistry has led to the development of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, studies on the reactivity of related thiazole and pyrimidine derivatives have paved the way for creating potent antimicrobial and anticancer agents. The design and synthesis of these compounds often involve complex reactions that yield new chemical entities with significant biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010; Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Activity and Therapeutic Potential

Several studies focus on the antimicrobial, anticancer, and anti-inflammatory properties of compounds structurally related to the one . These research efforts contribute to the discovery of new therapeutic agents that could be effective against various diseases. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, the synthesis of new spiroheterocyclic pyrylium salts and their antimicrobial agents further illustrates the versatility of spiro compounds in drug discovery (Al-Ahmadi & El-zohry, 1995).

Methodological Advances in Compound Synthesis

The development of efficient synthetic methodologies for constructing complex molecules is crucial in the chemical sciences. Studies have demonstrated innovative approaches to synthesize derivatives of thiazolo[3,2-a]pyrimidine, showcasing advancements in the field of heterocyclic chemistry and providing new tools for the synthesis of biologically active compounds (Darehkordi & Ghazi, 2015).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as an anti-fibrotic drug . Compounds in its series have shown promising results in inhibiting the expression of collagen and might be developed as novel anti-fibrotic drugs .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-12(20-6-2-15(3-7-20)22-8-9-23-15)11-10-24-14(18-11)19-13-16-4-1-5-17-13/h1,4-5,10H,2-3,6-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXGDUYBQBIGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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